molecular formula C14H8Br2 B1640891 1,2-Bis(3-bromophenyl)ethyne CAS No. 153404-60-5

1,2-Bis(3-bromophenyl)ethyne

Cat. No. B1640891
M. Wt: 336.02 g/mol
InChI Key: WSXUXTVJTIPBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(3-bromophenyl)ethyne is a chemical compound with the molecular formula C14H8Br2 . It is related to other nitrogen-rich organic compounds by their synthesis .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(3-bromophenyl)ethyne consists of two bromophenyl groups attached to an ethyne group . The average mass of the molecule is 336.021 Da, and the monoisotopic mass is 333.899261 Da .


Physical And Chemical Properties Analysis

1,2-Bis(3-bromophenyl)ethyne is a solid crystal or powder at room temperature . It has a molecular weight of 336.03 g/mol .

Scientific Research Applications

1. Specific Scientific Field Molecular Electronics

3. Detailed Description of the Methods of Application or Experimental Procedures The unsymmetrically substituted biphenylethane derivatives were synthesized using the so far unexplored unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes as key intermediates . These were obtained from the corresponding tolane precursor by selective hydrogenation .

Detection of Nitroaromatic Compounds

  • Specific Scientific Field: Environmental Chemistry
  • Comprehensive and Detailed Summary of the Application: “1,2-Bis(3-bromophenyl)ethyne” is used in the synthesis of a tetraphenylethylene-based probe for the rapid detection of nitroaromatic compounds in aqueous media . Nitroaromatic compounds are widely used in various explosive formulations and are hazardous for human health and the environment .
  • Detailed Description of the Methods of Application or Experimental Procedures: The probe was synthesized using McMurry coupling and Suzuki cross-coupling strategies . The AIE properties of the probe have been utilized for facile detection of nitroaromatic compounds through a fluorescence quenching mechanism .
  • Thorough Summary of the Results or Outcomes Obtained: The probe was able to detect nitroaromatic compounds at a concentration as low as 1.0 nM . A paper strip adsorbed with the probe was developed for rapid and convenient detection of nitroaromatic compounds .

Synthesis of Conjugated Microporous Polymers

  • Specific Scientific Field: Material Science
  • Comprehensive and Detailed Summary of the Application: “1,2-Bis(3-bromophenyl)ethyne” is used in the synthesis of conjugated microporous polymers (CMPs) . CMPs are prospective adsorbents for organic pollutant treatments due to their simplicity, high performance, low cost, and processing under ambient conditions .

Synthesis of Fluorescent Probes

  • Specific Scientific Field: Analytical Chemistry
  • Comprehensive and Detailed Summary of the Application: “1,2-Bis(3-bromophenyl)ethyne” is used in the synthesis of thiophene-substituted tetraphenylethylene (THTPE), a fluorescent probe with aggregation-induced emission (AIE) behavior . This probe can be used for the detection of nitroaromatic compounds (NACs), which are widely used in various explosive formulations and are hazardous for human health and the environment .
  • Detailed Description of the Methods of Application or Experimental Procedures: The probe was synthesized using McMurry coupling and Suzuki cross-coupling strategies . The AIE properties of THTPE have been utilized for the detection of NACs through a fluorescence quenching mechanism .
  • Thorough Summary of the Results or Outcomes Obtained: The probe was able to detect NACs at a concentration as low as 1.0 nM . A paper strip adsorbed with the AIE-based THTPE fluorophore was developed for rapid and convenient detection of NAC-based analytes .

Synthesis of Conjugated Microporous Polymers

  • Specific Scientific Field: Material Science
  • Comprehensive and Detailed Summary of the Application: “1,2-Bis(3-bromophenyl)ethyne” is used in the synthesis of conjugated microporous polymers (CMPs) . CMPs are prospective adsorbents for organic pollutant treatments due to their simplicity, high performance, low cost, and processing under ambient conditions .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

1-bromo-3-[2-(3-bromophenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXUXTVJTIPBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C#CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(3-bromophenyl)ethyne

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(3-bromophenyl)ethyne
Reactant of Route 2
Reactant of Route 2
1,2-Bis(3-bromophenyl)ethyne
Reactant of Route 3
Reactant of Route 3
1,2-Bis(3-bromophenyl)ethyne
Reactant of Route 4
Reactant of Route 4
1,2-Bis(3-bromophenyl)ethyne
Reactant of Route 5
Reactant of Route 5
1,2-Bis(3-bromophenyl)ethyne
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,2-Bis(3-bromophenyl)ethyne

Citations

For This Compound
8
Citations
JM Villar, J Suárez, JA Varela, C Saá - Organic letters, 2017 - ACS Publications
A novel class of N-doped cationic PAHs (polycyclic aromatic hydrocarbons) bearing the benzo[c,d]fluoranthene scaffold has been synthesized by the Rh(III)-catalyzed double-oxidative …
Number of citations: 74 pubs.acs.org
A Orita, K Miyamoto, M Nakashima… - Advanced Synthesis & …, 2004 - Wiley Online Library
Dihalodiphenylacetylenes are conveniently synthesized by a double elimination reaction of β‐substituted sulfones which are readily obtained from halogen‐substituted benzyl sulfone …
Number of citations: 37 onlinelibrary.wiley.com
SY Kim, AR Lee, YJ Cho, HJ Son, WS Han… - Journal of Organometallic …, 2015 - Elsevier
Para- and meta-substituted o-carboranes with a dimesityl(phenyl)borane (dmpb) group, namely, p-1, p-2, m-1, and m-2, were prepared and their electronic natures were evaluated by …
Number of citations: 11 www.sciencedirect.com
JM Villar Carabel, J Suárez Rivero, JÁ Varela Carrete… - 2017 - minerva.usc.es
A novel class of N-doped cationic PAHs (Polycyclic Aromatic Hydrocarbons) bearing the benzo[c,d]fluoranthene scaffold has been synthesized by the Rh(III)-catalyzed double oxidative …
Number of citations: 2 minerva.usc.es
JH Herbison - 2014 - search.proquest.com
I. Depolymerization-Macrocyclization of (o-Phenylene-Ethynylene)-alt-(Arylene-Ethynylene) Copolymers: The synthesis of shape-persistent arylene-ethynylene macrocycles via alkyne …
Number of citations: 0 search.proquest.com
JS Moore, WA van der Donk, SC Zimmerman - 2014 - core.ac.uk
The synthesis of shape-persistent arylene-ethynylene macrocycles via alkyne metathesis remains an open area of investigation due to gaps in understanding about how monomer …
Number of citations: 0 core.ac.uk
E Petrova, D Rasina… - European Journal of …, 2017 - Wiley Online Library
N‐Sulfonylcarboxamides can act as both a directing group for C–H activation and an internal oxidant in the Ru‐catalyzed annulation reaction with alkynes to give isoquinolones. Of all …
L Jiménez García - 2011 - pure.mpg.de
Phosphonic Acid-Containing Molecules as Proton Conductors and Linkers for Hybrid Materials Page 1 Phosphonic Acid-Containing Molecules as Proton Conductors and Linkers for …
Number of citations: 3 pure.mpg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.